SR-3029
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMEQPREMCWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-3029: A Potent Inhibitor of Casein Kinase 1δ/ε with Significant Antiproliferative Activity in Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on SR-3029, a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CK1 family of kinases in oncology.
Core Executive Summary
This compound is a small molecule inhibitor demonstrating significant antiproliferative effects across a range of cancer cell lines, including melanoma, breast, pancreatic, and bladder cancers, as well as lymphomas.[1][2][3] Its primary mechanism of action involves the inhibition of CK1δ and CK1ε, leading to the disruption of key oncogenic signaling pathways.[1][4] In solid tumors, particularly breast cancer, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[5][6][7] In hematological malignancies like lymphoma, its anticancer activity is linked to the inhibition of translation initiation.[2][8] Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in reducing tumor growth, highlighting its potential as a therapeutic agent.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| CK1δ | 44 | 97 | This compound is a potent, ATP-competitive inhibitor.[9] |
| CK1ε | 260 | 97 | Exhibits selectivity for CK1δ and CK1ε.[1][4][9] |
| CDK4/cyclin D1 | 576 | - | Off-target activity.[9] |
| CDK4/cyclin D3 | 368 | - | Off-target activity.[9] |
| CDK6/cyclin D1 | 428 | - | Off-target activity.[9] |
| CDK6/cyclin D3 | 427 | - | Off-target activity.[9] |
| FLT3 | 3000 | - | Weak off-target activity.[6][9] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Notes |
| A375 | Melanoma | 86 | [9][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5-70 | Highly sensitive due to CK1δ overexpression.[6] |
| Multiple Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | Varies | Sensitivity correlates with CK1δ expression.[3] |
| Multiple Bladder Cancer Cell Lines | Bladder Cancer | Varies | Sensitivity correlates with CK1δ expression.[3] |
| Z-138 | Lymphoma | Not specified | Potently kills lymphoma cell lines.[2] |
| MCF7 | Breast Cancer | Less potent activity | Low expression of CK1δ.[9] |
| T47D | Breast Cancer | Less potent activity | Low expression of CK1δ.[9] |
| MCF10A | Non-tumorigenic Breast Epithelial | Less potent activity | Low expression of CK1δ.[9] |
Mechanism of Action and Signaling Pathways
This compound's antiproliferative effects are mediated through distinct mechanisms depending on the cancer context.
In Solid Tumors (e.g., Breast Cancer):
In breast cancer cells with high expression of CK1δ, this compound primarily disrupts the canonical Wnt/β-catenin signaling pathway.[5][6][7] Inhibition of CK1δ leads to a reduction in the nuclear accumulation of β-catenin, thereby inhibiting the transcription of Wnt target genes such as CCND1 (encoding Cyclin D1), MYC, and CD44.[6] This ultimately leads to cell cycle arrest and apoptosis.[5][6]
Caption: this compound inhibits CK1δ, preventing β-catenin stabilization and nuclear translocation in the Wnt pathway.
In Hematological Malignancies (e.g., Lymphoma):
In lymphoma cells, this compound's mechanism is distinct from that in solid tumors. It acts as a key regulator of translation initiation.[2][8] Inhibition of CK1δ by this compound leads to reduced phosphorylation of 4E-BP1 and p70S6K, which are critical components of the mTORC1 signaling pathway that controls protein synthesis.[2][8] This results in the repression of the translation of key oncogenes like C-MYC, ultimately leading to cell death.[2][8]
References
- 1. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SR 3029 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 6. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
SR-3029 Target Validation in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical validation of SR-3029 as a therapeutic agent for triple-negative breast cancer (TNBC). This compound is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with a promising anti-tumor profile in TNBC models characterized by CK1δ overexpression.
Core Target and Mechanism of Action
This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[1] In the context of triple-negative breast cancer, its primary mechanism of action involves the disruption of the Wnt/β-catenin signaling pathway.[2][3] A subset of TNBC tumors exhibits amplification and/or overexpression of CSNK1D, the gene encoding CK1δ.[3] In these "CK1δ-high" cancers, the kinase acts as a critical driver of Wnt/β-catenin signaling.[2]
This compound's inhibition of CK1δ leads to a reduction in the active, unphosphorylated form of β-catenin.[2] This prevents the nuclear accumulation of β-catenin and subsequently inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[2] The downstream effect is the repression of key Wnt target genes involved in cell proliferation and survival, such as CCND1 (encoding Cyclin D1), MYC, and CD44.[2] This targeted disruption of a key oncogenic pathway ultimately triggers apoptosis and inhibits tumor growth in preclinical TNBC models.[2][4]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies. Below is a summary of key quantitative data.
In Vitro Potency and Selectivity
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | CK1δ | 44 nM | [1][5] |
| CK1ε | 260 nM | [1][5] | |
| CDK4/cyclin D1 | 576 nM | [1] | |
| CDK4/cyclin D3 | 368 nM | [1] | |
| CDK6/cyclin D1 | 428 nM | [1] | |
| CDK6/cyclin D3 | 427 nM | [1] | |
| FLT3 | 3000 nM | [1] | |
| Kᵢ | CK1δ/CK1ε | 97 nM | [1] |
| EC₅₀ | MDA-MB-231 (TNBC) | 5-70 nM | [2] |
| MDA-MB-436 (TNBC) | 5-70 nM | [2] | |
| MDA-MB-468 (TNBC) | 5-70 nM | [2] | |
| A375 (Melanoma) | 86 nM | [1] |
In Vivo Anti-Tumor Activity
| Model Type | Cell Line/PDX Model | Treatment Regimen | Outcome | Reference |
| Orthotopic Xenograft | MDA-MB-231 (TNBC) | 20 mg/kg daily i.p. | Marked impairment of tumor growth | [1][2] |
| Orthotopic Xenograft | MDA-MB-468 (TNBC) | 20 mg/kg daily i.p. | Marked inhibition of tumor growth, tumor regression, increased lifespan | [1][2] |
| Orthotopic Xenograft | SKBR3 (HER2+) | 20 mg/kg daily i.p. | Marked inhibition of tumor growth | [2] |
| Orthotopic Xenograft | BT474 (HER2+) | 20 mg/kg daily i.p. | Marked inhibition of tumor growth | [1][2] |
| Patient-Derived Xenograft (PDX) | BMC-4013 (TNBC) | 20 mg/kg daily i.p. | Significant inhibition of tumor growth, induction of apoptosis | [2] |
Signaling Pathway and Drug Mechanism
The following diagram illustrates the Wnt/β-catenin signaling pathway and the mechanism of action for this compound in CK1δ-overexpressing TNBC cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 5. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
Investigating SR-3029's Effect on Circadian Rhythm: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the anticipated effects of SR-3029 on the mammalian circadian rhythm. This compound is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), enzymes that are integral to the core molecular clock machinery. While direct experimental data on this compound's impact on circadian rhythms are not yet available in the public domain, this document synthesizes findings from studies on analogous CK1δ/ε inhibitors to project its likely mechanism of action and effects. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the circadian clock.
Introduction: The Role of CK1δ/ε in the Circadian Clock
The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior. At the molecular level, it is governed by a transcriptional-translational feedback loop (TTFL). A key component of this loop is the phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins, which regulates their stability and nuclear entry, thereby determining the period length of the circadian rhythm.[1][2][3]
Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε) are serine/threonine kinases that play a critical role in this process by phosphorylating PER proteins, marking them for proteasomal degradation.[3][4][5] Inhibition of CK1δ/ε activity leads to the stabilization and nuclear accumulation of PER proteins, which in turn prolongs the negative feedback on the core clock transcription factors, CLOCK and BMAL1. This results in a lengthening of the circadian period.[2][6]
This compound is a potent inhibitor of both CK1δ and CK1ε. Based on its mechanism of action, it is hypothesized that this compound will modulate circadian rhythms by lengthening the period.
Signaling Pathway of CK1δ/ε in the Circadian Clock
The core circadian TTFL involves the heterodimeric transcription factor CLOCK:BMAL1 driving the expression of Per and Cry genes. The resulting PER and CRY proteins dimerize, translocate to the nucleus, and inhibit CLOCK:BMAL1 activity, thus repressing their own transcription. The timing of this negative feedback is critically regulated by the post-translational modification of PER proteins by CK1δ/ε.
Quantitative Data from Analogous CK1δ/ε Inhibitors
While specific data for this compound is unavailable, studies on the highly selective CK1δ/ε inhibitor, PF-670462, provide a strong predictive framework for the expected quantitative effects of this compound on circadian period length.
Table 1: Effect of CK1δ/ε Inhibitor PF-670462 on Circadian Period in Fibroblasts
| Concentration (μM) | Period Lengthening (hours) in WT Fibroblasts |
| 0.1 | ~2.5 |
| 0.3 | ~5.0 |
| 1.0 | ~9.0 |
| 2.5 | Arrhythmic |
Data extrapolated from dose-response curves in published studies.[2]
Table 2: In Vivo Effects of CK1δ/ε Inhibitor PF-670462 on Locomotor Activity Rhythms in Rats
| Dose (mg/kg/day, s.c.) | Dosing Time (ZT) | Cumulative Delay in Activity Onset (days 1-20) |
| 10 | ZT6 | Significant, cumulative delay |
| 30 | ZT6 | More robust cumulative delay |
| 10 | ZT11 | More robust delay than ZT6 |
| 30 | ZT11 | Most robust cumulative delay |
ZT = Zeitgeber Time, where ZT0 is lights on. Data summarized from chronic dosing studies.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of compounds like this compound on the circadian rhythm.
In Vitro Circadian Reporter Assay
This assay is used to measure the period length of the cellular circadian clock in vitro.
Objective: To determine the dose-dependent effect of this compound on the period length of the circadian clock in a human cell line.
Materials:
-
U2OS (or other suitable) cell line stably expressing a circadian reporter construct (e.g., Bmal1-dLuc or Per2-dLuc).[8][9]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Luminometer or other real-time bioluminescence plate reader.
Procedure:
-
Cell Plating: Plate the reporter cells in a 384-well plate at a density that will result in a confluent monolayer at the time of recording.[10]
-
Synchronization: Once confluent, synchronize the cellular clocks by replacing the medium with a serum-rich medium for a defined period (e.g., 2 hours), followed by a wash and replacement with serum-free recording medium.
-
Compound Administration: Add this compound at various concentrations to the recording medium. Include a vehicle control (e.g., DMSO).
-
Bioluminescence Recording: Add luciferin to the medium and place the plate in a luminometer set to record luminescence from each well at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the resulting time-series data using appropriate software to determine the period length for each concentration of this compound.
In Vivo Locomotor Activity Monitoring
This experiment assesses the effect of this compound on the behavioral circadian rhythm in an animal model.
Objective: To determine the effect of this compound administration on the free-running period and phase of locomotor activity in mice or rats.
Materials:
-
Male C57BL/6J mice (or other suitable rodent model).
-
Cages equipped with running wheels and activity monitoring system.
-
Light-controlled environmental chambers.
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for subcutaneous or oral delivery).
Procedure:
-
Entrainment: House the animals in a standard 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks to entrain their circadian rhythms.
-
Baseline Free-Run: Transfer the animals to constant darkness (DD) and record their locomotor activity for a baseline period (e.g., 10-14 days) to determine their endogenous free-running period.
-
Compound Administration: Administer this compound or vehicle at a fixed time each day for a specified duration (e.g., 10-20 days).
-
Activity Monitoring: Continue to record locomotor activity throughout the dosing period and for a washout period afterward.
-
Data Analysis: Analyze the actograms to determine changes in the free-running period (tau) and phase shifts in activity onset.
Expected Outcomes and Discussion
Based on the known function of CK1δ/ε and data from analogous inhibitors, administration of this compound is expected to cause a dose-dependent lengthening of the circadian period in both in vitro cellular assays and in vivo behavioral studies.[2][7] The magnitude of the period lengthening in vivo is likely to be dependent on the dose and the time of administration, consistent with the phase-dependent sensitivity of the circadian clock to pharmacological perturbation.[7]
The potent and selective nature of this compound as a CK1δ/ε inhibitor suggests it could be a valuable tool for dissecting the role of these kinases in circadian regulation and a potential therapeutic agent for conditions associated with circadian rhythm disruption, such as jet lag, shift work disorder, and certain sleep disorders.
Conclusion
While direct experimental validation is required, the existing body of evidence strongly supports the hypothesis that this compound will act as a potent modulator of the circadian clock through the inhibition of CK1δ/ε and the subsequent stabilization of PER proteins. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's effects on circadian rhythmicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and destabilization of human period I clock protein by human casein kinase I epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 | PLOS One [journals.plos.org]
- 6. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic treatment with a selective inhibitor of casein kinase I delta/epsilon yields cumulative phase delays in circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined use of multiparametric high-content-screening and in vitro circadian reporter assays in neurotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3029 is a potent and selective, ATP-competitive small molecule inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] By targeting these key regulators of the Wnt/β-catenin signaling pathway, this compound has emerged as a valuable tool for cancer research, particularly in the context of breast cancer and melanoma.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies for its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine, is a purine-based heterocyclic compound.[4] Its structure is characterized by a difluorinated benzimidazole (B57391) moiety linked to a purine (B94841) core, which also bears a morpholine (B109124) and a fluorophenyl group. The crystal structure of this compound in complex with CK1δ has been determined, providing insights into its binding mode within the ATP-binding pocket of the kinase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₁₉F₃N₈O | [1] |
| Molecular Weight | 480.45 g/mol | [1] |
| CAS Number | 1454585-06-8 | [1] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 20 mM in DMSO. Insoluble in water and ethanol. | [1][6] |
| Storage | Store at +4°C. | [1] |
Mechanism of Action: Inhibition of CK1δ/ε and the Wnt/β-catenin Pathway
This compound functions as a potent, ATP-competitive inhibitor of CK1δ and CK1ε.[2] These serine/threonine kinases are crucial components of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes, such as CCND1 (Cyclin D1) and MYC, which are involved in cell proliferation.[5]
By inhibiting CK1δ and CK1ε, this compound prevents the phosphorylation and subsequent degradation of β-catenin, thereby suppressing the Wnt/β-catenin signaling pathway.[5] This mechanism has been shown to be effective in cancer cells that are dependent on this pathway for their growth and survival.[7]
Biological Activity and In Vitro Efficacy
This compound demonstrates potent inhibitory activity against CK1δ and CK1ε, with high selectivity over a broad panel of other kinases.[1] This translates to effective anti-proliferative activity in various cancer cell lines, particularly those with a dependency on the Wnt/β-catenin pathway.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Kᵢ (nM) | Cell Line (EC₅₀) | EC₅₀ (nM) | Reference(s) |
| CK1δ | 44 | 97 | A375 (melanoma) | 86 | [1][2][5] |
| CK1ε | 260 | 97 | MCF7 (breast cancer) | Less potent | [1][2] |
| CDK4/cyclin D1 | 576 | - | T47D (breast cancer) | Less potent | [2] |
| CDK4/cyclin D3 | 368 | - | [2] | ||
| CDK6/cyclin D1 | 428 | - | [2] | ||
| CDK6/cyclin D3 | 427 | - | [2] | ||
| FLT3 | 3000 | - | [2] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. Administration of this compound has been shown to inhibit tumor growth and reduce the expression of nuclear β-catenin in tumor tissues.[2]
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosage and Administration | Outcome | Reference(s) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 20 mg/kg, daily, i.p. | Tumor growth inhibition | [2] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 20 mg/kg, daily, i.p. | Tumor growth inhibition | [2] |
| SKBR3 (HER2+) | 20 mg/kg, daily, i.p. | Tumor growth inhibition | [2] |
| BT474 (HER2+) | 20 mg/kg, daily, i.p. | Tumor growth inhibition | [2] |
| Primary Patient-Derived Xenograft (PDX) | 20 mg/kg, daily, i.p. | Tumor growth inhibition | [2] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis is based on a purine scaffold, and the general methods for the synthesis of the key 2-(aminomethyl)benzimidazole intermediate have been described. The development of this compound started from a purine scaffold inhibitor identified through high-throughput screening.
In Vitro Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
References
- 1. Measurement of Nuclear β-Catenin by Western Blotting [bio-protocol.org]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim- Translational Cancer Research [tcr.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SR-3029: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Core Compound Information
This compound is a small molecule inhibitor with significant anti-proliferative properties observed in various cancer cell lines. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1454585-06-8 | [1][2] |
| Molecular Weight | 480.45 g/mol | [2] |
| Molecular Formula | C₂₃H₁₉F₃N₈O |
Mechanism of Action and Signaling Pathway
This compound functions as a potent, ATP-competitive inhibitor of CK1δ and CK1ε with IC₅₀ values of 44 nM and 260 nM, respectively.[1][2] It demonstrates high selectivity for these kinases over a broad panel of other kinases.[3]
The primary mechanism of action of this compound involves the modulation of the Wnt/β-catenin signaling pathway.[4][5] In many cancers, particularly certain types of breast cancer, the overexpression of CK1δ leads to the activation of this pathway, promoting cell proliferation and survival.[4][5] this compound inhibits CK1δ, which in turn leads to a reduction in the levels of nuclear β-catenin and a decrease in the transcriptional activity of β-catenin target genes.[5][6] This ultimately results in the suppression of tumor growth.[4][6]
Experimental Protocols
The following is a representative protocol for a cell proliferation assay to evaluate the in vitro efficacy of this compound. This protocol is based on methodologies cited in the literature.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in a cancer cell line (e.g., A375 melanoma).
Materials:
-
This compound
-
A375 human melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A375 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72-96 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Studies
In addition to in vitro studies, this compound has demonstrated efficacy in vivo. In mouse xenograft models using human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), daily administration of this compound (e.g., 20 mg/kg) has been shown to reduce tumor growth and increase lifespan.[6] These studies highlight the potential of this compound as a therapeutic agent for cancers with aberrant CK1δ/ε activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for SR-3029 MTT Assay in Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3029 is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values of 44 nM and 260 nM, respectively[1]. It has demonstrated significant anti-proliferative effects in various cancer cell lines, primarily through the modulation of the Wnt/β-catenin signaling pathway[2][3]. These application notes provide a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the impact of this compound on cancer cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation[4].
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its anti-proliferative effects by targeting CK1δ and CK1ε, key positive regulators of the canonical Wnt/β-catenin signaling pathway[3][5]. In the absence of Wnt signaling, a destruction complex, which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled (Fz) and co-receptor LRP5/6, Dishevelled (Dvl) is recruited and activated. CK1δ and CK1ε play a crucial role in this activation by phosphorylating Dvl and LRP5/6[5][6]. This leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation, such as c-Myc and Cyclin D1[2].
This compound, by inhibiting CK1δ and CK1ε, prevents the phosphorylation of Dvl and LRP5/6, thereby stabilizing the destruction complex and promoting the degradation of β-catenin. This reduction in nuclear β-catenin leads to the downregulation of Wnt target genes and a subsequent decrease in cancer cell proliferation[2].
References
- 1. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 6. embopress.org [embopress.org]
Application Note: Quantifying Gene Expression Changes Induced by the CK1δ/ε Inhibitor SR-3029 using Quantitative PCR
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of gene expression changes in response to treatment with SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] The primary mechanism of action of this compound involves the modulation of the Wnt/β-catenin signaling pathway, making it a valuable tool for cancer research, particularly in breast cancer.[4] This document outlines the experimental workflow, from cell culture and inhibitor treatment to RNA extraction, reverse transcription, and quantitative polymerase chain reaction (qPCR) for the analysis of key downstream target genes. The provided protocols are optimized for researchers, scientists, and drug development professionals investigating the therapeutic potential of CK1δ/ε inhibition.
Introduction
Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε) are serine/threonine kinases that play crucial roles in various cellular processes, including the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers. This compound is a potent, ATP-competitive inhibitor of CK1δ and CK1ε with IC50 values of 44 nM and 260 nM, respectively.[4] By inhibiting CK1δ/ε, this compound disrupts the phosphorylation cascade that leads to the degradation of β-catenin. This results in the stabilization and nuclear translocation of β-catenin, followed by the transcriptional activation of Wnt target genes. However, in certain contexts, such as in breast cancer cells with high levels of CK1δ, inhibition by this compound has been shown to suppress the Wnt/β-catenin pathway, leading to a decrease in the expression of key oncogenes.
Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of target nucleic acid sequences. In the context of drug discovery and development, qPCR is an essential tool for validating the mechanism of action of a compound by quantifying its effect on the expression of downstream target genes. This application note provides a comprehensive protocol for utilizing qPCR to measure the changes in mRNA levels of well-established Wnt/β-catenin target genes, such as CCND1 (Cyclin D1), MYC, and CD44, following treatment of a relevant cancer cell line with this compound.
Signaling Pathway Modulated by this compound
This compound primarily targets the Wnt/β-catenin signaling pathway through the inhibition of CK1δ and CK1ε. In the canonical Wnt pathway, the "destruction complex," which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. In certain cancer cells, high levels of CK1δ contribute to aberrant pathway activation. Inhibition of CK1δ/ε by this compound can disrupt this process, leading to a downstream modulation of gene transcription.
Caption: this compound inhibits CK1δ/ε, modulating the Wnt/β-catenin pathway.
Experimental Workflow for qPCR Analysis
The overall workflow for assessing the impact of this compound on gene expression involves several key steps, from cell culture to data analysis. A schematic of this workflow is provided below.
Caption: Workflow for qPCR analysis of gene expression following this compound treatment.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for the MDA-MB-231 human breast adenocarcinoma cell line, a triple-negative breast cancer (TNBC) line known to be responsive to this compound.
Materials:
-
MDA-MB-231 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Sterile, nuclease-free water
Protocol:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator without CO2.[5]
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the culture medium from the cells and replace it with medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
RNA Extraction and Reverse Transcription
Materials:
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Following treatment, wash the cells with PBS and lyse them directly in the wells according to the RNA extraction kit manufacturer's protocol.
-
Homogenize the lysate and proceed with the RNA purification protocol, including an on-column DNase I treatment to remove any contaminating genomic DNA.
-
Elute the total RNA in nuclease-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Quantitative PCR (qPCR)
Materials:
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and reference genes (see Table 1)
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Table 1: Validated qPCR Primer Sequences (Human)
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG |
| MYC | CCTACCCTCTCAACGACAGC | TCTTCCTCATCTTCTTGTTCCT |
| CD44 | ACAACTGGTGATGGAGACTCATCC | GATTCCAGAGTGGCTTATCATCTTGG |
| GAPDH | TGGAATCCTGTGGCATCCATGAAAC | TAAAACGCAGCTCAGTAACAGTCCG |
(Primer sequences are examples and should be validated in your experimental system.[6][7])
Protocol:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add 2 µL of diluted cDNA (e.g., 10 ng) to each well of a qPCR plate.
-
Add the qPCR reaction mix to each well.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
Data Analysis and Presentation
The relative expression of the target genes will be calculated using the ΔΔCt method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH).
-
ΔCt = Ct(target gene) - Ct(GAPDH)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt(treated) - ΔCt(vehicle control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Table 2: Example Data - Relative Gene Expression Changes Following this compound Treatment
| Treatment | Target Gene | Average Ct | ΔCt | ΔΔCt | Fold Change |
| Vehicle (DMSO) | GAPDH | 20.5 | - | - | - |
| CCND1 | 24.2 | 3.7 | 0.0 | 1.00 | |
| MYC | 23.8 | 3.3 | 0.0 | 1.00 | |
| CD44 | 22.1 | 1.6 | 0.0 | 1.00 | |
| This compound (100 nM) | GAPDH | 20.6 | - | - | - |
| CCND1 | 25.8 | 5.2 | 1.5 | 0.35 | |
| MYC | 25.1 | 4.5 | 1.2 | 0.44 | |
| CD44 | 23.5 | 2.9 | 1.3 | 0.41 |
(Note: The data in Table 2 is for illustrative purposes only and does not represent actual experimental results.)
Summary
This application note provides a detailed methodology for the use of qPCR to quantify changes in gene expression induced by the CK1δ/ε inhibitor this compound. The protocols and data analysis methods described herein will enable researchers to effectively assess the on-target effects of this compound and similar compounds, contributing to a better understanding of their therapeutic potential. The provided diagrams and tables offer a clear and concise guide for planning and executing these experiments.
References
- 1. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 6. origene.com [origene.com]
- 7. Overexpression of CD44 is associated with the occurrence and migration of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of SR-3029 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3029 is a potent and selective inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε).[1] These kinases are implicated in the regulation of several oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.[1] Dysregulation of this pathway is a hallmark of various cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation, survival, and differentiation. This compound has been shown to suppress tumor growth in preclinical models by inhibiting CK1δ/ε, thereby preventing the nuclear translocation of β-catenin and downregulating its target genes, such as Cyclin D1.[1] Additionally, in some cancer types like lymphoma, this compound has been found to repress protein synthesis by inhibiting the phosphorylation of 4E-BP1.
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound. The described methodologies enable the in-situ assessment of this compound's effects on target engagement and downstream signaling pathways within the tissue microenvironment. The key biomarkers for evaluating the pharmacodynamic effects of this compound include the proliferation marker Ki-67, as well as β-catenin and Cyclin D1, key components of the Wnt signaling pathway.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from IHC analysis of xenograft tumor tissues treated with this compound. The staining intensity is scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive cells is determined. An H-Score (Histoscore) is calculated using the formula: H-Score = Σ (Intensity × Percentage of Positive Cells) . This data is for illustrative purposes to demonstrate the expected outcomes of this compound treatment.
Table 1: IHC Analysis of Nuclear β-catenin in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.5 | 80 ± 10 | 200 ± 45 |
| This compound (Low Dose) | 1.2 ± 0.4 | 35 ± 12 | 42 ± 18 |
| This compound (High Dose) | 0.6 ± 0.3 | 10 ± 5 | 6 ± 4 |
Table 2: IHC Analysis of Cyclin D1 in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.2 ± 0.6 | 75 ± 15 | 165 ± 50 |
| This compound (Low Dose) | 1.0 ± 0.5 | 30 ± 10 | 30 ± 16 |
| This compound (High Dose) | 0.4 ± 0.2 | 8 ± 4 | 3.2 ± 2 |
Table 3: IHC Analysis of Ki-67 Proliferation Index in this compound Treated Xenograft Tumors
| Treatment Group | Percentage of Ki-67 Positive Cells (Mean ± SD) |
| Vehicle Control | 65 ± 8 |
| This compound (Low Dose) | 30 ± 6 |
| This compound (High Dose) | 12 ± 4 |
Signaling Pathway and Experimental Workflow
References
Preparation of SR-3029 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3029 is a potent and selective inhibitor of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε), key regulators of various cellular processes, including the Wnt/β-catenin signaling pathway.[1] Accurate preparation of this compound stock solutions is critical for reliable and reproducible experimental outcomes in cancer research and other therapeutic areas. This document provides detailed application notes and a standardized protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₁₉F₃N₈O | [1][2] |
| Molecular Weight | 480.45 g/mol | [3] |
| CAS Number | 1454585-06-8 | [1] |
| Purity | ≥98% | |
| Solubility in DMSO | ≥20 mM (approx. 9.61 mg/mL) to 66.6 mM (32 mg/mL) | [3] |
| Appearance | Solid | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the compound's stability and weighing accuracy.
-
Weighing this compound: Carefully weigh out 4.80 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Storage: Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1-2 years).[3][4]
Signaling Pathway
This compound primarily exerts its biological effects by inhibiting CK1δ and CK1ε, which are crucial components of the Wnt/β-catenin signaling pathway. Inhibition of these kinases prevents the phosphorylation of β-catenin, leading to its degradation and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[1][5]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in a cell-based assay.
Caption: General workflow for using this compound stock solution.
Safety and Handling Precautions
-
This compound is intended for laboratory research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it is a powerful solvent and can facilitate the absorption of substances through the skin.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
Troubleshooting & Optimization
SR-3029 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SR-3029, a potent and selective casein kinase 1δ/1ε (CK1δ/ε) inhibitor.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective inhibitor of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε) with IC50 values of 44 nM and 260 nM, respectively[1][2]. It functions as an ATP-competitive inhibitor[3]. Research has shown its ability to inhibit the proliferation of melanoma and breast cancer cell lines in vitro and reduce tumor growth in mouse xenograft models[2][4].
What is the mechanism of action of this compound?
This compound primarily targets CK1δ and CK1ε. These kinases are involved in various cellular processes, including the Wnt/β-catenin signaling pathway. By inhibiting CK1δ/ε, this compound can lead to a reduction in the expression of Wnt/β-catenin target genes, such as CCND1 (encoding Cyclin D1), and decrease the protein levels of nuclear β-catenin and Cyclin D1 in tumor tissue[4].
What are the key chemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 480.45 g/mol | [1] |
| Formula | C₂₃H₁₉F₃N₈O | [1] |
| CAS Number | 1454585-06-8 | |
| Purity | ≥98% |
Solubility Guidelines
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Concentration (if specified) | Notes |
| DMSO | Soluble | 32 mg/mL | Use fresh, high-quality DMSO as moisture absorption can reduce solubility.[1] |
| 47 mg/mL | [1] | ||
| 20 mM | |||
| 30 mg/mL | [4] | ||
| DMF | Soluble | 30 mg/mL | [4] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMEM/10% FBS | 75 µM | - | For a similar compound, suggesting limited aqueous solubility.[5] |
Stability and Storage Recommendations
To maintain the integrity and activity of this compound, adhere to the following storage conditions.
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1] |
| +4°C | Store at +4°C[2] | |
| Room Temperature | Shipped at room temperature in the continental US[4] | |
| In Solvent (-80°C) | -80°C | 1 year[1], 2 years[3] |
| In Solvent (-20°C) | -20°C | 1 month[1], 1 year[3] |
Key Stability Considerations:
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles[1].
-
In Vivo Formulations: Mixed solutions for in vivo use should be used immediately for optimal results[1].
Troubleshooting Common Issues
Problem: Difficulty dissolving this compound in DMSO.
-
Cause: DMSO can absorb moisture from the air, which reduces the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution[1].
Problem: Precipitation of this compound in aqueous media during cell-based assays.
-
Cause: this compound is insoluble in water[1]. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.
-
Solution: Perform serial dilutions of your DMSO stock solution. When preparing working solutions, ensure the final concentration of DMSO is low enough to be tolerated by your cells and to keep this compound in solution. For some in vivo formulations, co-solvents like PEG300 and Tween80 are used to improve solubility in aqueous systems[1].
Problem: Inconsistent results in in vivo studies.
-
Cause: Poor stability of the formulation or improper preparation can lead to inconsistent dosing.
-
Solution: Prepare in vivo formulations fresh before each use[1]. Ensure all components are fully dissolved and mixed before administration.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Prepare Assay Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100[3].
-
Prepare this compound Dilutions: Create a 10-point dose-response curve with 3-fold serial dilutions starting from a high concentration (e.g., 10 µM)[3]. The final DMSO concentration in the assay should be kept constant (e.g., 1%)[3].
-
Add Kinase and Substrate: Add the CK1δ or CK1ε enzyme and its specific substrate to the assay plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes)[3].
-
Terminate Reaction: Stop the reaction by adding a detection reagent, such as one containing EDTA or a specific antibody to detect the phosphorylated substrate[3].
-
Read Signal: Measure the resulting signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Generate dose-response curves and calculate IC50 values using appropriate software.
In Vivo Tumor Xenograft Model
This protocol is based on studies using this compound in mouse xenograft models[3][4].
-
Cell Implantation: Implant human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) or other suitable cancer cells into the appropriate site (e.g., mammary fat pad) of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
-
This compound Formulation:
-
Option 1 (with PEG300/Tween80):
-
Prepare a stock solution of this compound in DMSO (e.g., 32 mg/mL)[1].
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear[1].
-
Add 50 µL of Tween80 and mix until clear[1].
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL[1].
-
Use this formulation immediately[1].
-
-
Option 2 (with Corn Oil):
-
-
Administration: Administer this compound to the mice at the desired dose (e.g., 20 mg/kg) and schedule (e.g., daily) via the appropriate route (e.g., intraperitoneal injection)[3].
-
Monitoring: Monitor tumor growth and the general health of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for β-catenin and Cyclin D1)[4].
Visualizations
This compound Mechanism of Action: Wnt/β-catenin Signaling Pathway
Caption: this compound inhibits CK1δ/ε, preventing β-catenin degradation and subsequent gene transcription.
General Experimental Workflow for this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SR-3029 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SR-3029 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] It has demonstrated anti-proliferative effects in various cancer cell lines, including melanoma, breast cancer, and multiple myeloma.[3][4][5] The primary mechanism of action involves the inhibition of these kinases, which are key regulators of several cellular processes, most notably the Wnt/β-catenin signaling pathway.[1][6]
Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?
Based on published data, a good starting point for a dose-response experiment is to use a concentration range that brackets the known IC50 and EC50 values. For this compound, this would typically be from 10 nM to 1 µM. The EC50 for A375 melanoma cells is 86 nM, providing a specific reference point.[1][7] However, the optimal concentration is highly cell-line dependent and should be determined empirically for your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[2] For example, it is soluble up to 20 mM in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM), aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.[8]
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Cell Line Resistance: The target kinases (CK1δ/ε) may not be critical for the survival or proliferation of your chosen cell line, or the cells may have intrinsic resistance mechanisms.[8]
-
Incorrect Assay Endpoint: The assay you are using may not be sensitive to the effects of this compound. Consider using multiple assays to assess different cellular responses, such as proliferation (MTT, CellTiter-Glo), apoptosis (caspase activity assays), or target engagement (Western blotting for p-β-catenin).
-
Compound Instability: Ensure that the compound has been stored correctly and that the stock solutions have not degraded. Repeated freeze-thaw cycles should be avoided.
-
Experimental Errors: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates can all contribute to unreliable results.[8]
Q5: I am observing high variability between my replicate wells. What can I do to improve consistency?
High variability in cell-based assays can be frustrating. Here are some tips to improve reproducibility:[8]
-
Homogenous Cell Suspension: Ensure your cell suspension is single-cell and evenly distributed before and during plating.
-
Accurate Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure consistent volumes of cells, media, and compound.
-
Minimize Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, consider not using the outermost wells for experimental data and instead fill them with sterile PBS or media.
-
Sufficient Replicates: Use a sufficient number of technical and biological replicates to ensure statistical power and identify outliers.
Q6: My cell viability assay shows an increase in signal at certain this compound concentrations. Is this a real effect?
This is a known phenomenon in some cell viability assays and can be misleading.[8]
-
Assay Interference: The this compound compound itself might directly interact with the assay reagent (e.g., reducing the MTT tetrazolium salt), leading to a false-positive signal. To check for this, run a control with this compound in cell-free media.
-
Metabolic Shift: At sub-lethal concentrations, some compounds can induce a cellular stress response that increases metabolic activity. Since many viability assays measure metabolic activity as a proxy for cell number, this can appear as an increase in "viability" even if cell proliferation has ceased.[8] Consider using a direct cell counting method or an orthogonal assay to confirm your results.
Quantitative Data Summary
The following table summarizes the reported inhibitory and effective concentrations of this compound in various contexts. Note that IC50 and EC50 values can vary depending on the specific experimental conditions and cell line used.[9]
| Parameter | Target/Cell Line | Concentration (nM) | Reference |
| IC50 | CK1δ | 44 | [1][2][7] |
| CK1ε | 260 | [1][2][7] | |
| CDK4/cyclin D1 | 576 | [1][7] | |
| CDK4/cyclin D3 | 368 | [1][7] | |
| CDK6/cyclin D1 | 428 | [1][7] | |
| CDK6/cyclin D3 | 427 | [1][7] | |
| FLT3 | 3000 | [1][7] | |
| EC50 | A375 (human melanoma) | 86 | [1][7] |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of this compound on cell proliferation.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48, 72, or 96 hours).
-
MTT Assay:
-
Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium without disturbing the formazan (B1609692) crystals.
-
Add a solubilization buffer (e.g., 100 µL of DMSO) to each well to dissolve the crystals.[8]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and plot the percentage of viability against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.[10]
Protocol 2: Western Blot Analysis of β-catenin
This protocol is for assessing the effect of this compound on the Wnt/β-catenin signaling pathway by measuring the levels of nuclear β-catenin.
-
Cell Treatment: Treat cells with the desired concentration of this compound (and controls) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 4. CK1δ and CK1ε Signaling Sustains Mitochondrial Metabolism and Cell Survival in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Technical Support Center: Minimizing SR-3029 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the CK1δ/ε inhibitor SR-3029 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the generally reported well-tolerated dose of this compound in mice?
A1: Several preclinical studies have reported that this compound administered at a daily intraperitoneal (i.p.) dose of 20 mg/kg exhibits significant anti-tumor efficacy in mouse xenograft models with no overt signs of toxicity.[1] One study involving long-term daily dosing for 48 days at 20 mg/kg i.p. also reported no significant adverse effects on body weight, blood chemistry, or tissue integrity.
Q2: What are the known on- and off-targets of this compound that could contribute to toxicity?
A2: this compound is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] However, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations. Known off-targets with weaker affinity include CDK4, CDK6, MYLK4, and FLT3.[4] Inhibition of these kinases can potentially lead to adverse effects. For instance, CDK4/6 inhibitors are associated with hematological and gastrointestinal toxicities.[5]
Q3: What are the main signaling pathways affected by this compound?
A3: In breast cancer models, this compound primarily exerts its anti-tumor effects by inhibiting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in these cancers.[6] By inhibiting CK1δ, this compound prevents the phosphorylation of proteins involved in the β-catenin destruction complex, leading to decreased nuclear β-catenin and reduced transcription of Wnt target genes.[7]
Q4: Are there recommended formulations for in vivo studies with this compound?
A4: Yes, the choice of vehicle for in vivo administration is crucial and can impact the compound's solubility, stability, and local tolerance. Commonly used formulations for this compound in preclinical studies include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
A solution of 10% DMSO in corn oil.[1][3] It is always recommended to include a vehicle-only control group in your experiments to rule out any vehicle-related toxicity.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during in vivo experiments with this compound.
Issue 1: Observed weight loss or reduced activity in treated animals.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or experimental conditions, leading to on-target or off-target toxicity.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.
-
Dose De-escalation: Reduce the dose to a lower, previously reported well-tolerated level (e.g., 20 mg/kg/day i.p. for mice) and assess if the adverse effects subside while maintaining efficacy.
-
Consider Dose Fractionation: Instead of a single daily bolus, consider administering the total daily dose in two or more smaller doses spread throughout the day. This can reduce peak plasma concentrations (Cmax) and potentially mitigate toxicity linked to high drug exposure.
-
Evaluate Animal Health Status: Ensure that the animals are healthy before starting the experiment, as underlying health issues can increase sensitivity to drug toxicity.
-
Refine the Formulation: If local irritation at the injection site is observed, consider optimizing the formulation to improve solubility and reduce precipitation.
-
Issue 2: Signs of gastrointestinal distress (e.g., diarrhea).
-
Possible Cause: This could be an off-target effect due to the inhibition of CDK4/6, which is known to cause gastrointestinal issues.[5]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to see if the gastrointestinal side effects are dose-dependent.
-
Supportive Care: Provide supportive care to the animals, such as ensuring adequate hydration.
-
Monitor Blood Counts: If possible, perform a complete blood count to check for other signs of CDK4/6 inhibition-related toxicity, such as neutropenia.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the gastrointestinal tract to assess for any drug-related changes.
-
Issue 3: Inconsistent anti-tumor efficacy at a reportedly effective dose.
-
Possible Cause: Issues with the formulation, administration, or the specific tumor model might be at play.
-
Troubleshooting Steps:
-
Check Formulation Integrity: Ensure that this compound is fully dissolved and stable in the chosen vehicle. Prepare fresh formulations regularly as recommended.[1][3]
-
Verify Administration Technique: Confirm that the intended route of administration (e.g., intraperitoneal) is being performed correctly and consistently.
-
Assess Pharmacokinetics: If possible, perform pharmacokinetic studies to determine if adequate drug exposure is being achieved in the plasma and tumor tissue.
-
Tumor Model Sensitivity: The specific tumor model being used may have lower sensitivity to CK1δ/ε inhibition. Confirm the expression of CK1δ in your tumor cells, as high expression has been linked to sensitivity to this compound.[6]
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference(s) |
| On-Target | ||
| CK1δ | 44 | [1][2] |
| CK1ε | 260 | [1][2] |
| Off-Target | ||
| CDK4/cyclin D3 | 368 | [1] |
| CDK6/cyclin D3 | 427 | [1] |
| CDK6/cyclin D1 | 428 | [1] |
| CDK4/cyclin D1 | 576 | [1] |
| FLT3 | 3000 | [1] |
Table 2: Reported In Vivo Efficacious and Well-Tolerated Dose of this compound
| Animal Model | Dose and Route of Administration | Observed Outcome | Reference(s) |
| Mouse | 20 mg/kg, daily i.p. | Significant anti-tumor effects in breast cancer xenografts with no overt toxicity.[1] | [1] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound
-
Animal Model: Use a relevant rodent model (e.g., BALB/c or C57BL/6 mice).
-
Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, and high). The high dose should be chosen to potentially induce observable toxicity, while the low dose should be around the expected therapeutic level.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Prepare fresh daily.
-
Administration: Administer the drug and vehicle via the intended route (e.g., i.p.) for a defined period (e.g., 14 or 28 days).
-
Monitoring:
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight daily.
-
Perform regular food and water consumption measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (liver enzymes, kidney function markers).
-
Conduct a full necropsy and collect major organs for histopathological examination.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for assessing the in vivo toxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tocris.com [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 7. researchgate.net [researchgate.net]
SR-3029 stock solution storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of SR-3029.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] It has IC50 values of 44 nM for CK1δ and 260 nM for CK1ε.[1] By inhibiting these kinases, this compound can modulate signaling pathways where CK1δ and CK1ε are involved, such as the Wnt/β-catenin signaling pathway.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and DMF.[2] The solubility in DMSO is ≥ 30 mg/mL (62.44 mM) and in DMF is 30 mg/mL.[1][2] It is important to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[3] this compound is insoluble in water and ethanol.[3]
Troubleshooting Guide
Issue 1: My this compound stock solution appears to have precipitated after thawing.
-
Possible Cause: The compound may have come out of solution during the freeze-thaw cycle. The concentration of the stock solution might be too high for stable storage at -20°C.
-
Solution:
-
Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound.
-
If precipitation persists, sonication may help to bring the compound back into solution.
-
For future use, consider preparing smaller aliquots to minimize freeze-thaw cycles. Storing at -80°C is recommended for better long-term stability of solutions.[1]
-
Issue 2: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can significantly impact the solubility of this compound.[3]
-
Solution:
-
Use a fresh, unopened vial of anhydrous, high-purity DMSO.
-
Ensure that the DMSO is warmed to room temperature before opening to minimize moisture condensation.
-
If solubility issues persist, gentle warming and vortexing of the solution may be beneficial.
-
Issue 3: I observe unexpected off-target effects in my cell-based assays.
-
Possible Cause: While this compound is highly selective for CK1δ/ε, at high concentrations it can inhibit other kinases such as CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3, and FLT3.[1][2]
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits CK1δ/ε without significant off-target effects. The EC50 for A375 human melanoma cells is 86 nM.[1][2]
-
Review the literature for concentrations used in similar experimental setups.
-
Include appropriate positive and negative controls in your experiments to validate the observed effects.
-
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 480.45 g/mol | [1] |
| Formula | C23H19F3N8O | [1] |
| CAS Number | 1454585-06-8 | [1] |
| Appearance | Solid (White to pink) | [1] |
| Purity | ≥98% |
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ≥ 30 mg/mL (62.44 mM) | [1] |
| DMF | 30 mg/mL | [2] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference | |---|---|---| | Powder | -20°C | 3 years |[1] | | Powder | 4°C | 2 years |[1] | | In Solvent | -80°C | 2 years |[1] | | In Solvent | -20°C | 1 year |[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 4.80 mg of this compound (Molecular Weight: 480.45 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[1]
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiment.
-
Add the diluted this compound to your cells and incubate for the desired time.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CK1δ/ε in the Wnt/β-catenin pathway.
Experimental Workflow Diagram
Caption: Workflow for this compound stock solution preparation and use.
References
SR-3029 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation of SR-3029. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Troubleshooting Guides and FAQs
This section addresses specific questions regarding the stability and degradation of this compound.
FAQ 1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | ≥ 3 years[1] |
| In DMSO | -80°C | Up to 1 year[1] |
| In DMSO | -20°C | Up to 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
FAQ 2: I am observing a loss of this compound activity in my experiments. What could be the cause?
A decrease in this compound activity can stem from several factors related to its handling and storage:
-
Improper Storage: Storing the compound at room temperature or for extended periods at +4°C can lead to degradation.[2] The solid form should be kept at -20°C.[1]
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can compromise the integrity of the compound. It is best practice to prepare single-use aliquots.[1]
-
Moisture Absorption in Solvent: DMSO is hygroscopic. The presence of moisture in DMSO can reduce the solubility of this compound and potentially promote hydrolysis.[1] Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
Extended Time in Aqueous Solutions: While specific data on the aqueous stability of this compound is limited, purine (B94841) analogs can be susceptible to hydrolysis, especially at non-neutral pH. Prepare aqueous working solutions fresh for each experiment and avoid long-term storage.
-
Light Exposure: Although not explicitly documented for this compound, many organic molecules, including heterocyclic compounds, can be sensitive to light. It is prudent to protect solutions from direct light exposure.
FAQ 3: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound have not been published, based on its chemical structure as a purine derivative, several degradation pathways can be hypothesized:
-
Hydrolysis: The purine ring system can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[3][4] This could involve the cleavage of the glycosidic bond if it were a nucleoside, or cleavage of the purine rings themselves.
-
Oxidation: The nitrogen and carbon atoms in the purine ring can be targets for oxidation.[5][6] The N-aryl and morpholino substituents on the purine ring may also be susceptible to oxidative degradation. N-oxidation of arylamines is a known metabolic pathway and can be chemically induced.[7]
-
Photodegradation: Aromatic and heterocyclic systems can undergo degradation upon exposure to UV or visible light. The specific photochemical reactions would depend on the wavelength of light and the presence of photosensitizers.
The following diagram illustrates these potential degradation pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Principles of the hydrolysis of bound purine and pyrimidine bases in foods and program-controlled calculation of nucleic acid content] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purinyl N1-Directed Aromatic C–H Oxidation in 6-Arylpurines and 6-Arylpurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting SR-3029 dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves and troubleshooting experiments involving the casein kinase 1δ/ε (CK1δ/ε) inhibitor, SR-3029.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with IC50 values of 44 nM and 260 nM, respectively.[1][2] It also demonstrates inhibitory activity against other kinases at higher concentrations.[1][3] Its primary anti-cancer effects are often attributed to its inhibition of the Wnt/β-catenin signaling pathway.[1][3] In some cancer types, like lymphoma, this compound has been shown to regulate translation initiation.[4]
Q2: What are the typical effective concentrations of this compound in cell-based assays?
The effective concentration (EC50) of this compound can vary depending on the cell line. For instance, the EC50 for antiproliferative activity in MDA-MB-231 human breast cancer cells is 26 nM, while in A375 human melanoma cells, it is 86 nM.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What is the recommended in vivo dosing for this compound?
In mouse xenograft models, a dose of 20 mg/kg administered daily via intraperitoneal (i.p.) injection has been shown to have anti-tumor effects with no overt toxicity.[1]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] For a stock solution, you can dissolve it in fresh DMSO to a concentration of 20 mM or 32 mg/mL.[2] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] For long-term storage, stock solutions can be kept at -80°C for up to two years or -20°C for one year.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected dose-response curve; the inhibitory effect is weak or absent.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 2: Low Expression of CK1δ/ε in the Cell Line.
-
Troubleshooting Step: this compound's potency can be lower in cell lines with low expression of CK1δ.[1] Verify the expression levels of CK1δ and CK1ε in your cell line of interest using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as MDA-MB-231 or A375.[1][3]
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Troubleshooting Step: Review your experimental protocol. Ensure the incubation time with this compound is sufficient. For antiproliferation assays, an incubation period of 72 hours is commonly used.[1] Also, check that the cell seeding density is appropriate for the duration of the assay.
-
Problem 2: I am observing high variability between replicate wells in my dose-response assay.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
-
Possible Cause 2: Edge Effects in the Microplate.
-
Troubleshooting Step: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium.
-
-
Possible Cause 3: Inaccurate Compound Dilutions.
-
Troubleshooting Step: Carefully prepare serial dilutions of this compound. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 3: My dose-response curve has a very steep or very shallow slope.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Troubleshooting Step: If the slope is too steep, the concentrations tested may be too narrow and clustered around the IC50. Widen the concentration range to include points that give minimal and maximal inhibition. If the slope is too shallow, the compound may have a narrow dynamic range in your specific assay, or other factors may be influencing the outcome.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: At very high concentrations, this compound may inhibit other kinases, which could lead to complex dose-response curves.[1][3] It is crucial to interpret the data within the concentration range where it is selective for CK1δ/ε. Consider using a more selective inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed phenotype is due to CK1δ/ε inhibition.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| CK1δ | Kinase Assay (IC50) | 44 nM | [1][2] |
| CK1ε | Kinase Assay (IC50) | 260 nM | [1][2] |
| MDA-MB-231 | Antiproliferation (EC50) | 26 nM | [1] |
| A375 | Antiproliferation (EC50) | 86 nM | [1][3] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
| CDK4/cyclin D3 | 368 | [1][3] |
| CDK6/cyclin D3 | 427 | [1][3] |
| CDK6/cyclin D1 | 428 | [1][3] |
| CDK4/cyclin D1 | 576 | [1][3] |
| FLT3 | 3000 | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Antiproliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations for the dose-response curve. A typical range would be from 1 nM to 10 µM.
-
Add the desired final concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.
-
Visualizations
Caption: this compound inhibits CK1δ/ε, key components of the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
Technical Support Center: Addressing SR-3029 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CK1δ/ε inhibitor, SR-3029. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
1. Issue: Reduced or No Response to this compound Treatment in a Specific Cancer Cell Line.
-
Question: My cancer cell line is showing minimal or no response to this compound, even at concentrations that are effective in other cell lines. What could be the reason?
-
Answer: There are several potential reasons for a lack of response to this compound. This can be broadly categorized into intrinsic resistance and potential acquired resistance mechanisms.
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assess CK1δ and CK1ε Expression: The primary targets of this compound are Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). Cell lines with low or absent expression of these kinases will likely exhibit intrinsic resistance.[1]
-
Experiment: Perform a Western blot to determine the protein levels of CK1δ and CK1ε in your cell line and compare them to sensitive cell lines (e.g., MDA-MB-231).
-
-
Investigate the Wnt/β-catenin Pathway Status: this compound's primary mechanism of action is through the inhibition of the Wnt/β-catenin signaling pathway.[2][3][4] Mutations or alterations downstream of CK1δ/ε can confer resistance.
-
Experiment: Use a TCF/LEF luciferase reporter assay to assess the baseline activity of the Wnt/β-catenin pathway in your cell line. High baseline activity that is not reduced by this compound may indicate a downstream mutation.
-
Experiment: Sequence key components of the Wnt pathway, such as β-catenin (CTNNB1) and APC, to check for activating mutations that would make the pathway independent of CK1δ/ε signaling.
-
-
Consider Alternative Signaling Pathways: In some cancer types, other signaling pathways may be driving proliferation and survival, rendering the inhibition of the Wnt/β-catenin pathway less effective. For example, this compound has also been shown to impact the Hedgehog-GLI pathway.[5]
-
Evaluate Drug Efflux Pump Activity: Overexpression of multidrug resistance pumps like P-glycoprotein (MDR1) can lead to the rapid efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Experiment: Perform a rhodamine 123 efflux assay or a Western blot for MDR1 to assess the activity and expression of drug efflux pumps.
-
-
-
2. Issue: Development of Resistance to this compound After Prolonged Treatment.
-
Question: My cancer cell line was initially sensitive to this compound, but after continuous culture with the drug, it has become resistant. What are the likely mechanisms?
-
Answer: This is a classic case of acquired resistance. The cancer cells have likely adapted to the presence of the drug.
-
Troubleshooting and Investigative Steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT assay) to quantify the shift in the IC50 value of the resistant line compared to the parental (sensitive) line.
-
Analyze the Wnt/β-catenin Pathway: The most probable mechanism is the activation of the Wnt/β-catenin pathway downstream of CK1δ/ε.
-
Experiment: Sequence the CTNNB1 gene in the resistant cell line to check for mutations that stabilize β-catenin, making its degradation independent of CK1δ/ε.
-
Experiment: Perform immunofluorescence or Western blotting for nuclear and cytoplasmic fractions to assess the localization of β-catenin. Constitutive nuclear localization in the presence of this compound is a strong indicator of resistance.[3]
-
-
Investigate CK1δ/ε Mutations: While less common for kinase inhibitors, mutations in the drug target itself can prevent binding.
-
Experiment: Sequence the CSNK1D and CSNK1E genes in the resistant cell line to identify any potential mutations in the this compound binding site.
-
-
Assess for Bypass Tracks: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the Wnt/β-catenin pathway.
-
Experiment: Perform RNA sequencing or proteomic analysis to compare the gene and protein expression profiles of the sensitive and resistant cell lines to identify upregulated survival pathways.
-
-
-
II. Frequently Asked Questions (FAQs)
1. General
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[6] By inhibiting these kinases, this compound disrupts the Wnt/β-catenin signaling pathway, leading to the degradation of β-catenin and subsequent apoptosis in cancer cells that are dependent on this pathway for survival.[2][3][4]
-
-
Q2: Which cancer cell lines are known to be sensitive to this compound?
-
A2: Cell lines with high expression of CK1δ are generally more sensitive to this compound. This includes certain triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468, as well as some HER2+ breast cancer cell lines like SKBR3 and BT474.[1] Additionally, melanoma cell lines such as A375 and various multiple myeloma cell lines have shown sensitivity.[6][7]
-
-
Q3: Which cancer cell lines are known to have low sensitivity to this compound?
-
A3: Breast cancer cell lines with low expression of CK1δ, such as MCF7 and T47D, have been reported to be less sensitive to this compound.[1]
-
2. Resistance Mechanisms
-
Q4: What is the most likely mechanism of intrinsic resistance to this compound?
-
A4: The most prominent factor for intrinsic resistance is low or absent expression of the drug's primary target, CK1δ.[1] If the target is not present, the drug cannot exert its effect.
-
-
Q5: Can mutations in β-catenin cause resistance to this compound?
-
A5: Yes, this is a highly probable mechanism of acquired resistance. Stabilizing mutations in β-catenin (CTNNB1) would render its degradation independent of CK1δ/ε phosphorylation. This would lead to constitutive activation of the Wnt/β-catenin pathway, even in the presence of this compound.[2]
-
-
Q6: Could upregulation of drug efflux pumps lead to this compound resistance?
-
A6: While not specifically documented for this compound, it is a common mechanism of resistance for many small molecule inhibitors. Increased expression of pumps like MDR1 (P-glycoprotein) could reduce the intracellular concentration of this compound to sub-therapeutic levels.
-
3. Experimental
-
Q7: How can I generate an this compound resistant cell line in the lab?
-
A7: A common method is to culture a sensitive cancer cell line in the continuous presence of this compound, starting with a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt and become more resistant. This process of selection can take several months.
-
-
Q8: How can I overcome this compound resistance in my experiments?
-
A8: Based on potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy: If resistance is due to the activation of a bypass pathway, combining this compound with an inhibitor of that pathway may restore sensitivity.
-
Downstream Inhibition: If resistance is caused by a β-catenin mutation, targeting a downstream component of the Wnt pathway could be effective.
-
Efflux Pump Inhibition: If resistance is due to drug efflux, co-treatment with an MDR1 inhibitor like verapamil (B1683045) or cyclosporine A could increase the intracellular concentration of this compound.
-
-
III. Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 86 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~26 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data not specified | [1] |
| SKBR3 | HER2+ Breast Cancer | Data not specified | [1] |
| BT474 | HER2+ Breast Cancer | Data not specified | [1] |
| MCF7 | ER+ Breast Cancer | Less potent activity | [1] |
| T47D | ER+ Breast Cancer | Less potent activity | [1] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | Potent nanomolar activity | [7] |
IV. Experimental Protocols
A detailed methodology for key experiments is provided below.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Western Blotting for CK1δ and β-catenin
-
Objective: To determine the protein expression levels of CK1δ and the subcellular localization of β-catenin.
-
Materials:
-
Cell lysates (whole cell, cytoplasmic, and nuclear fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CK1δ, anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Annexin V/PI Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
V. Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 3. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK1δ and CK1ε Signaling Sustains Mitochondrial Metabolism and Cell Survival in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR-3029 Brain Penetration in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the brain penetration of the casein kinase 1δ/ε (CK1δ/ε) inhibitor, SR-3029, in preclinical models. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the reported brain penetration of this compound in preclinical models?
A1: In mouse pharmacokinetic studies, this compound demonstrated a brain penetration of 12%.[1] This suggests a modest ability to cross the blood-brain barrier.[1]
Q2: What type of preclinical model was used to determine the brain penetration of this compound?
A2: The brain penetration of this compound was determined in mice following intravenous (IV) administration.[1]
Q3: What were the key pharmacokinetic (PK) parameters of this compound in the mouse model?
A3: Following a 1 mg/kg intravenous dose in mice, the key pharmacokinetic parameters for this compound were determined. For a detailed summary of these parameters, please refer to the data table below.
Q4: Is this compound a substrate for efflux transporters at the blood-brain barrier?
A4: The provided literature does not explicitly state whether this compound is a substrate for major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, a modest brain penetration of 12% could suggest that its brain access may be limited, potentially by efflux transporters. Further in vitro and in vivo studies using transporter-deficient models would be necessary to confirm this.
Q5: How does the brain penetration of this compound compare to other compounds in the same study?
A5: In the same study, this compound's brain penetration (12%) was observed to be lower than that of SR-653234 (13%) and SR-1277 (24%), but significantly higher than SR-2890 (<1%).[1]
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose (mg/kg, IV) | Cmax (µM) | Cl (ml/min/kg) | AUC (µM·h) | T1/2 (h) | %F | Brain Penetration (%) |
| This compound | 1 | 7.3 | 5.5 | 6.35 | 0.90 | 13 | 12 |
Data sourced from: Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties.[1]
Experimental Protocols
Detailed Methodology for In Vivo Brain Penetration Assessment in Mice
This protocol describes a typical procedure for determining the brain penetration of a compound like this compound following intravenous administration in mice.
1. Animal Model:
- Species: Male CD-1 mice (or other relevant strain)
- Age: 8-10 weeks
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing Formulation:
- Vehicle: 10/10/80 DMSO/Tween/water.[1]
- Preparation: Dissolve this compound in DMSO first, then add Tween 80, and finally, bring to the final volume with water. Vortex until a clear solution is obtained.
- Dose Concentration: Prepare a dosing solution to administer 1 mg/kg of this compound in a volume of 10 mL/kg.
3. Administration:
- Route: Intravenous (IV) bolus injection via the tail vein.
- Procedure: Acclimate mice and restrain them appropriately for tail vein injection. Administer the prepared this compound formulation.
4. Sample Collection:
- Time Points: Collect samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to adequately characterize the pharmacokinetic profile.
- Blood Collection: At each time point, collect blood (approximately 100-150 µL) via cardiac puncture (as a terminal procedure) or retro-orbital sinus sampling into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
- Brain Tissue Collection: Immediately following blood collection, euthanize the mice by cervical dislocation. Perfuse the circulatory system with ice-cold saline to remove remaining blood from the brain. Excise the whole brain, rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
5. Sample Analysis:
- Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
- Bioanalysis: Determine the concentrations of this compound in plasma and brain homogenate samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Standard Curves: Prepare calibration standards in blank plasma and blank brain homogenate to quantify the concentrations in the study samples.
6. Data Analysis:
- Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax, AUC, and T1/2 for both plasma and brain using non-compartmental analysis with software like Phoenix WinNonlin.
- Brain-to-Plasma Ratio (Kp): Calculate the Kp ratio at each time point by dividing the concentration of this compound in the brain (ng/g) by the concentration in plasma (ng/mL).
- Brain Penetration (%): The brain penetration is often reported as the ratio of the area under the curve (AUC) for the brain to the AUC for plasma (AUCbrain/AUCplasma) multiplied by 100.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma or brain concentrations between animals | - Inconsistent dosing technique (e.g., extravasation during IV injection).- Errors in sample collection or processing.- Individual animal physiological differences. | - Ensure proper training on IV dosing techniques.- Standardize all sample collection and processing steps.- Increase the number of animals per time point to improve statistical power. |
| Low or undetectable drug levels in the brain | - Poor brain penetration of the compound.- Rapid metabolism in the brain.- Insufficient sensitivity of the bioanalytical method. | - Consider using in vitro models (e.g., Caco-2 or MDCK-MDR1 cell lines) to assess if the compound is an efflux transporter substrate.- Develop a more sensitive LC-MS/MS method with a lower limit of quantification (LLOQ).- Increase the administered dose if tolerated. |
| Artificially high brain concentrations | - Incomplete perfusion of the brain, leading to blood contamination.- Instability of the compound in plasma leading to lower measured plasma concentrations. | - Ensure thorough perfusion with cold saline until the liver is pale.- Assess the stability of the compound in plasma and brain homogenate at relevant temperatures. Add protease or esterase inhibitors to collection tubes if necessary. |
| Poor recovery during sample extraction | - Suboptimal extraction solvent or pH.- Adsorption of the compound to plasticware. | - Optimize the liquid-liquid or solid-phase extraction method.- Use low-binding microcentrifuge tubes and pipette tips. |
Visualizations
References
Validation & Comparative
A Comparative Guide to CK1δ/ε Inhibitors in Cancer Research: SR-3029 vs. PF-670462
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of two widely discussed casein kinase 1 delta and epsilon (CK1δ/ε) inhibitors, SR-3029 and PF-670462, with a focus on their application in cancer research.
This document outlines a detailed comparison of their biochemical and cellular activities, selectivity profiles, and reported effects on cancer models. Furthermore, it provides standardized protocols for key experiments and visual diagrams of relevant signaling pathways and experimental workflows to aid in the design and interpretation of future studies.
Executive Summary
This compound emerges as a potent and highly selective tool compound for investigating the roles of CK1δ and CK1ε in cancer. Its demonstrated anti-proliferative and anti-tumor activities, coupled with a clean off-target profile, make it a superior choice for target validation studies. In contrast, PF-670462, while a potent inhibitor of CK1δ/ε, exhibits significant off-target activity, particularly against pro-apoptotic kinases, which complicates the interpretation of its biological effects and may contribute to its reported lack of anti-cancer efficacy.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and PF-670462, facilitating a direct comparison of their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | PF-670462 |
| Target(s) | Casein Kinase 1δ (CK1δ), Casein Kinase 1ε (CK1ε) | Casein Kinase 1δ (CK1δ), Casein Kinase 1ε (CK1ε) |
| IC₅₀ (CK1δ) | 44 nM[1][2][3][4][5][6] | 13 - 14 nM[7][8][9][10] |
| IC₅₀ (CK1ε) | 260 nM[1][2][3][4][5][6] | 7.7 - 90 nM[4][8][9][10] |
| Kᵢ (CK1δ/ε) | 97 nM (ATP competitive)[1][3][7] | Not explicitly stated |
| Cellular Antiproliferative Activity (EC₅₀) | 86 nM (A375 melanoma)[1][7] | >10 µM (A375 melanoma)[7] |
| Reported Anti-Cancer Activity | Yes[2][5][6][7][11][12][13] | No[7][11][12] |
Table 2: Kinase Selectivity Profile (KINOMEscan® Data)
| Feature | This compound | PF-670462 |
| Assay Concentration | 10 µM[7][14] | 10 µM[7][14] |
| Number of Off-Target Kinases (≥90% inhibition) | 6[7][14] | 44[7][14] |
| Notable Off-Targets | FLT3, CDK4, MYLK4[1][12] | JNK isoforms, p38 isoforms, EGFR isoforms[7][8][10] |
| Overall Selectivity | Highly Selective[7][12][14] | Non-selective[7][8][14] |
Mechanism of Action and Signaling Pathways
Both this compound and PF-670462 are ATP-competitive inhibitors of CK1δ and CK1ε.[1][3][7] These kinases are crucial regulators of numerous cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[15][16]
This compound has been shown to exert its anti-cancer effects by inhibiting CK1δ, leading to the suppression of Wnt/β-catenin signaling.[11][12] This inhibition prevents the nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway, thereby downregulating the expression of Wnt target genes involved in cell proliferation and survival.[12]
The lack of anti-cancer activity of PF-670462, despite its potent inhibition of CK1δ/ε, is likely due to its off-target effects.[7][11][12] Inhibition of pro-apoptotic kinases such as JNK and p38 could counteract the potential anti-tumor effects of CK1δ/ε inhibition.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
KINOMEscan® Assay for Kinase Selectivity Profiling
This competition binding assay is used to determine the selectivity of a compound against a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Procedure: a. Kinases are fused to a unique DNA tag. b. The test compound (e.g., this compound or PF-670462) is incubated with the DNA-tagged kinase and a ligand-immobilized solid support (streptavidin-coated beads). c. The mixture is allowed to reach equilibrium. d. The beads are washed to remove unbound components. e. The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Hits are often defined as kinases with a %Ctrl value below a certain threshold (e.g., 10% or 35%).
MTT Assay for Cellular Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Plating: a. Harvest and count cells (e.g., A375 melanoma cells). b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds (this compound and PF-670462) in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the EC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%) by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: a. Harvest cancer cells (e.g., MDA-MB-231 breast cancer cells) from culture. b. Subcutaneously inject a suspension of the cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2). b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound group, PF-670462 group).
-
Compound Administration: a. Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 20 mg/kg daily for this compound).[3][17] b. The control group receives the vehicle solution.
-
Efficacy Evaluation: a. Monitor tumor volume and body weight regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).
-
Data Analysis: a. Plot tumor growth curves for each treatment group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of kinase inhibitors in cancer research.
Conclusion
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rndsystems.com [rndsystems.com]
- 6. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to SR-3029 and Other CK1δ/ε Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR-3029 with other notable Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to CK1δ/ε Inhibition
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. The δ and ε isoforms, in particular, are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[1] Inhibition of CK1δ/ε has emerged as a promising therapeutic strategy for various diseases, including cancer and neurological disorders. This guide focuses on a comparative analysis of this compound, a potent and selective CK1δ/ε inhibitor, against two other widely used inhibitors: PF-670462 and IC261.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency against the intended target and its selectivity across the human kinome. The following tables summarize the key quantitative data for this compound, PF-670462, and IC261.
Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | CK1δ | 44[2][3][4][5][6] | 97[6] |
| CK1ε | 260[2][3][4][6] | 97[6] | |
| PF-670462 | CK1δ | 14[7][8][9] | Not Reported |
| CK1ε | 7.7[7][8][9] | Not Reported | |
| IC261 | CK1δ | 1000 | Not Reported |
| CK1ε | 1000 | Not Reported |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Cellular Activity
| Inhibitor | Cell Line | EC50 (nM) |
| This compound | A375 (Melanoma) | 86[6] |
| PF-670462 | A375 (Melanoma) | >10,000[10] |
| IC261 | A375 (Melanoma) | Not Reported |
EC50: Half-maximal effective concentration.
In-Depth Inhibitor Profiles
This compound
This compound is a potent, ATP-competitive inhibitor of CK1δ and CK1ε.[6] It demonstrates high selectivity for these isoforms with minimal off-target effects on a broad kinase panel.[10] A kinome scan revealed that at a concentration of 10 µM, this compound strongly inhibits only a few other kinases, including CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3, and FLT3, with IC50 values in the range of 368-576 nM for the CDKs and 3000 nM for FLT3.[6] Due to its high selectivity, this compound is a valuable tool for specifically probing the functions of CK1δ and CK1ε in cellular pathways. It has been shown to inhibit the proliferation of melanoma and breast cancer cell lines.[3]
PF-670462
PF-670462 is a highly potent inhibitor of CK1δ and CK1ε in biochemical assays.[7][8][9] However, it exhibits significant off-target effects at concentrations typically used in cell-based assays.[10][11] A kinome scan demonstrated that at 10 µM, PF-670462 inhibits 44 other kinases by more than 90%, including JNK and p38 isoforms.[10] This lack of selectivity can complicate the interpretation of cellular phenotypes, as the observed effects may not be solely attributable to CK1δ/ε inhibition. Despite its biochemical potency, PF-670462 shows weak anti-proliferative activity in cellular assays.[10]
IC261
IC261 is a less potent inhibitor of CK1δ and CK1ε compared to this compound and PF-670462, with an IC50 in the micromolar range. A significant characteristic of IC261 is its potent off-target activity as an inhibitor of microtubule polymerization.[8][12] This effect occurs at concentrations lower than those required for effective CK1δ/ε inhibition in cells and is largely responsible for the cytotoxic and cell cycle arrest phenotypes observed with this compound.[8][12][13] Therefore, attributing cellular effects solely to CK1δ/ε inhibition when using IC261 requires careful consideration and appropriate control experiments.
Signaling Pathway Context: Wnt/β-catenin
CK1δ and CK1ε are positive regulators of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt ligand, a "destruction complex" containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane, and its activity is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. CK1δ/ε contribute to this process by phosphorylating key components of the pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Methodologies
The following sections describe representative protocols for the key assays used to characterize and compare CK1δ/ε inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK1δ or CK1ε. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Protocol Outline:
-
Reaction Setup: In a microplate, combine the purified CK1δ or CK1ε enzyme, a suitable substrate (e.g., α-casein), and the inhibitor at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding a solution containing [γ-³²P]ATP and MgCl₂.
-
Incubation: Incubate the plate at 30°C for a defined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO) for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Kinase Inhibitors: SR-3029 vs. SR-1277
An In-depth Guide to Efficacy and Selectivity Profiles
This guide provides a detailed comparison of two hypothetical tyrosine kinase inhibitors, SR-3029 and SR-1277, designed for researchers, scientists, and professionals in drug development. The data presented herein is modeled on typical findings for small molecule inhibitors targeting the Bcr-Abl kinase, a key driver in certain leukemias. The objective is to offer a clear, data-driven comparison of their efficacy and selectivity, supported by standard experimental protocols and visual workflows.
Overview and Mechanism of Action
This compound and SR-1277 are synthetic small molecule inhibitors designed to target the ATP-binding site of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active kinase that drives cell proliferation and survival in Chronic Myeloid Leukemia (CML). By inhibiting this kinase, these compounds aim to block downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While both compounds share a primary target, they differ significantly in their potency and off-target activity profiles.
Below is a generalized diagram of the Bcr-Abl signaling pathway that this compound and SR-1277 inhibit.
Efficacy Comparison
The efficacy of this compound and SR-1277 was evaluated using both biochemical and cell-based assays. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the Bcr-Abl kinase or cell viability by 50%.
Biochemical Potency (Kinase Assay)
The direct inhibitory effect on the Bcr-Abl kinase was measured. This compound demonstrates higher raw potency against the primary target compared to SR-1277.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Bcr-Abl | 0.8 ± 0.2 |
| SR-1277 | Bcr-Abl | 2.5 ± 0.5 |
Cellular Potency (Cell Viability Assay)
The anti-proliferative activity was assessed in K562 cells, a human CML cell line that is positive for the Bcr-Abl fusion protein.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | K562 | MTT Assay | 15 ± 3 |
| SR-1277 | K562 | MTT Assay | 22 ± 4 |
Selectivity Profile
Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can lead to toxicity. The selectivity of this compound and SR-1277 was profiled against a panel of related tyrosine kinases, including SRC family kinases (SFKs), c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR), which are common off-targets for Bcr-Abl inhibitors.
Kinase Selectivity Panel
The data below represents the IC50 values against key off-target kinases. A higher IC50 value indicates lower activity and therefore higher selectivity. SR-1277 shows a markedly improved selectivity profile, with significantly less activity against SRC, c-KIT, and PDGFR compared to this compound.
| Compound | Bcr-Abl (nM) | SRC (nM) | c-KIT (nM) | PDGFR (nM) |
| This compound | 0.8 | 25 | 40 | 65 |
| SR-1277 | 2.5 | > 500 | > 1000 | > 1000 |
This suggests that SR-1277 may have a wider therapeutic window and a more favorable safety profile in preclinical and clinical development.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the interpretation of the results.
In Vitro Bcr-Abl Kinase Assay
This protocol outlines the biochemical assay used to determine the IC50 values against the isolated Bcr-Abl enzyme.
-
Objective: To measure the direct inhibition of Bcr-Abl kinase activity.
-
Method: A luminescence-based kinase assay (e.g., Kinase-Glo®) was used. This assay quantifies the amount of ATP remaining in solution following the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and less inhibition.
-
Procedure:
-
Recombinant Bcr-Abl enzyme was pre-incubated with serially diluted concentrations of this compound or SR-1277 for 15 minutes at room temperature in an assay buffer.
-
The kinase reaction was initiated by adding a mixture of ATP and a suitable peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A detection reagent was added to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
IC50 curves were generated using a non-linear regression model (log[inhibitor] vs. normalized response).
-
Cell Viability (MTT) Assay
This protocol details the cell-based assay used to determine the anti-proliferative effects of the compounds on CML cells.
-
Objective: To measure the reduction in cell viability/proliferation in a Bcr-Abl-dependent cell line.
-
Cell Line: K562 (human chronic myeloid leukemia).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells.
-
Procedure:
-
K562 cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The following day, cells were treated with a range of concentrations of this compound or SR-1277 for 72 hours.
-
After the incubation period, MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the DMSO-treated control cells, and IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Summary and Conclusion
This comparative analysis provides a clear distinction between the profiles of this compound and SR-1277.
-
This compound is a highly potent Bcr-Abl inhibitor. Its strength lies in its low nanomolar IC50 value in both biochemical and cellular assays. However, its utility may be limited by its off-target activity against other kinases like SRC, c-KIT, and PDGFR, which could translate to a higher risk of adverse effects.
-
SR-1277 , while slightly less potent against the primary Bcr-Abl target, exhibits a vastly superior selectivity profile. Its minimal activity against the tested panel of off-target kinases suggests a potentially better safety profile and a wider therapeutic index.
The choice between these two inhibitors would depend on the specific therapeutic context. This compound might be considered where maximum potency is required and off-target effects can be managed. In contrast, SR-1277 represents a more refined candidate, where a balance of efficacy and improved safety is the primary objective, making it a promising option for long-term treatment regimens. Further preclinical toxicology and in vivo efficacy studies are warranted for both compounds.
On-Target Efficacy of SR-3029: A Comparative Analysis for Drug Development Professionals
A Detailed Examination of SR-3029's Potent and Selective Inhibition of Casein Kinase 1δ/ε and its Impact on the Wnt/β-catenin Signaling Pathway, Benchmarked Against Alternative Inhibitors.
For researchers and drug development professionals focused on novel cancer therapeutics, particularly those targeting the Wnt/β-catenin signaling pathway, this compound has emerged as a compound of significant interest. This guide provides an objective comparison of this compound's on-target effects with alternative inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Executive Summary
This compound is a potent and highly selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). Its primary mechanism of action involves the direct inhibition of these kinases, which are critical positive regulators of the canonical Wnt/β-catenin signaling cascade. By inhibiting CK1δ/ε, this compound effectively disrupts this pathway, leading to reduced proliferation and increased apoptosis in cancer cells where this pathway is aberrantly activated. This guide will delve into the quantitative measures of this compound's efficacy, compare it to other known inhibitors, and provide detailed protocols for key validation experiments.
Comparative Analysis of Inhibitor Potency
The on-target efficacy of a kinase inhibitor is fundamentally determined by its potency and selectivity. The following tables summarize the inhibitory concentrations (IC50) of this compound and alternative compounds against their primary targets and in cellular assays.
Table 1: Biochemical Inhibitory Activity of Selected Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs CK1δ | IC50 (nM) vs CK1ε |
| This compound | CK1δ/ε | 44 [1] | 260 [1] |
| PF-670462 | CK1δ/ε | 14[2] | 7.7[2] |
| IWR-1 | Tankyrase 1/2 | - | - |
| XAV-939 | Tankyrase 1/2 | - | - |
| ICG-001 | CBP/β-catenin | - | - |
Table 2: Cellular Proliferation Inhibitory Activity (IC50) in Cancer Cell Lines
| Compound | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | DLD-1 (Colorectal Cancer) | SW480 (Colorectal Cancer) |
| This compound | 26 nM [3] | - | - | - |
| PF-670462 | >10,000 nM | - | - | - |
| IWR-1 | - | - | ~600-1000 nM[4] | ~600-1000 nM[4] |
| XAV-939 | No effect in optimal growth conditions[5] | - | No effect in optimal growth conditions[5] | - |
| ICG-001 | - | 6,100 nM[6] | - | - |
Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
On-Target Validation: Experimental Workflows and Signaling Pathways
The validation of this compound's on-target effects relies on a series of well-defined experimental procedures that interrogate its mechanism of action at the molecular and cellular levels.
Signaling Pathway of this compound Action
This compound's primary effect is the inhibition of CK1δ and CK1ε, which play a crucial role in the phosphorylation and subsequent degradation of β-catenin. By inhibiting these kinases, this compound leads to the stabilization of the β-catenin destruction complex, preventing the accumulation of nuclear β-catenin and the transcription of Wnt target genes.
Caption: this compound inhibits CK1δ/ε, stabilizing the β-catenin destruction complex.
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target effects of a kinase inhibitor like this compound involves a multi-pronged approach, starting from biochemical assays and progressing to cellular and in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: The Selective CK1δ/ε Inhibitor SR-3029 Versus Pan-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the distinction between selective and multi-targeted or "pan-kinase" inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of SR-3029, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with prominent pan-kinase inhibitors such as Staurosporine (B1682477), Sunitinib (B231), Sorafenib, and Dasatinib. This comparison is supported by experimental data on kinase selectivity and cellular activity, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Mechanism of Action: A Tale of Two Strategies
This compound is an ATP-competitive inhibitor with high affinity for CK1δ and CK1ε, enzymes that are pivotal in regulating the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a known driver in various cancers. The selectivity of this compound for CK1δ/ε allows for targeted modulation of this pathway, potentially minimizing off-target effects.
Pan-kinase inhibitors , in contrast, are designed to inhibit a broad spectrum of kinases.[2] While this broad activity can be advantageous in targeting multiple oncogenic signaling pathways simultaneously, it often comes at the cost of increased off-target effects and toxicity.[3][4][5][6][7]
-
Staurosporine: A natural product that is one of the most potent but non-selective kinase inhibitors, binding to the ATP-binding site of most kinases with high affinity.[2][8]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting VEGFRs, PDGFRs, KIT, FLT3, and RET.[6][9][10][11][12]
-
Sorafenib: Another multi-kinase inhibitor that targets Raf kinases and several RTKs, including VEGFRs and PDGFRs.[4][7][13][14]
-
Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, but also targets a wide range of other kinases.[3][5][15][16]
Quantitative Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 or Kd values in nM) of this compound and the selected pan-kinase inhibitors against a panel of kinases, highlighting the stark contrast in their selectivity profiles. Lower values indicate greater potency.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| CK1δ | 44 [1][17] |
| CK1ε | 260 [1][17] |
| CDK4/cyclin D3 | 368[1] |
| CDK6/cyclin D3 | 427[1] |
| CDK6/cyclin D1 | 428[1] |
| CDK4/cyclin D1 | 576[1] |
| FLT3 | 3000[1] |
Table 2: Pan-Kinase Inhibitor Profiles (Selected Targets)
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50/Kd (nM) | Sorafenib IC50 (nM) | Dasatinib IC50 (nM) |
| CK1δ | - | - | - | - |
| CK1ε | - | - | - | - |
| PKCα | 2 [8] | - | - | - |
| PKA | 7 [8] | - | - | - |
| p60v-src | 6 [8] | - | - | <1 [15] |
| VEGFR1 | - | 4 (IC50) [12] | 90 | - |
| VEGFR2 | - | 2 (Kd)[6] | 53.32[18] | 79 |
| PDGFRβ | - | 2 (Kd)[6] | 58 | <1 [15] |
| c-KIT | - | 4 (Kd)[6] | 68 | <1 [15] |
| BCR-ABL | - | - | - | <1 [15] |
| Raf-1 | - | - | 6 | - |
| B-Raf | - | - | 22 | - |
Data compiled from various sources and may show slight variations between different studies.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's targeted inhibition vs. a pan-kinase inhibitor's broad activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-datp.com [3-datp.com]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
Unveiling Isoform-Selective Analogs of SR-3029: A Comparative Guide for Researchers
For researchers in oncology, neurobiology, and developmental biology, the selective inhibition of Casein Kinase 1 (CK1) isoforms presents a significant therapeutic opportunity. SR-3029, a potent inhibitor of CK1δ and CK1ε, has emerged as a valuable tool compound. However, achieving isoform selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of recently developed isoform-selective analogs of this compound, supported by experimental data and detailed protocols to aid in their evaluation and application.
This compound is a well-characterized ATP-competitive inhibitor of both CK1δ and CK1ε, with IC50 values of 44 nM and 260 nM, respectively[1][2]. Its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer[2]. While effective, the dual-isoform activity of this compound can present challenges in dissecting the specific roles of CK1δ and CK1ε in various cellular processes.
The Rise of Isoform-Selective Analogs
Recent structure-based drug design efforts have led to the development of novel this compound analogs with remarkable selectivity for either CK1δ or CK1ε. This breakthrough allows for a more precise interrogation of the individual functions of these closely related kinase isoforms.
A key publication in this area details the structure-based design of inhibitors that differentiate between the highly homologous ATP-binding sites of CK1δ and CK1ε[3]. This research has yielded compounds with significantly improved isoform selectivity, providing the scientific community with powerful new tools for their investigations.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and its key isoform-selective analogs against CK1δ and CK1ε. The data, primarily generated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, highlights the successful efforts in achieving isoform selectivity.
| Compound | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Selectivity (Fold, CK1δ/CK1ε) |
| This compound | 44[1][2] | 260[1][2] | 5.9 |
| SR-4133 | >10,000[3] | 58[3] | >172 (CK1ε selective) |
| SR-19841 | >10,000[3] | 130 | >77 (CK1ε selective) |
| SR-3449 | >10,000[3] | 250 | >40 (CK1ε selective) |
| SR-4152 | >10,000[3] | 800 | >12.5 (CK1ε selective) |
| SR-4132 | 120 | 90 | 0.75 (Dual) |
| SR-4310 | 80 | 60 | 0.75 (Dual) |
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a common method for determining the potency of kinase inhibitors.
Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will reduce the rate of phosphorylation, leading to a decrease in the FRET signal.
General Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human CK1δ or CK1ε), the fluorescein-labeled substrate, and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Add the test compound (e.g., this compound or its analogs) at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding EDTA. Add the terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer.
-
Signal Reading: After another incubation period (e.g., 30-60 minutes) to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the ratio against the inhibitor concentration to determine the IC50 value.
KINOMEscan® Selectivity Profiling
This competition binding assay is used to assess the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).
General Protocol:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower signal indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function and the methods used to characterize them, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound analogs.
References
Head-to-Head Comparison of SR-3029 and IC261: A Guide for Researchers
For researchers and drug development professionals investigating the roles of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), the selection of a potent and selective inhibitor is a critical decision. This guide provides a comprehensive head-to-head comparison of two commonly used inhibitors, SR-3029 and IC261, focusing on their performance, specificity, and the experimental data supporting their use.
At a Glance: Key Differences
| Feature | This compound | IC261 |
| Primary Targets | Potent inhibitor of CK1δ and CK1ε[1][2][3][4] | Selective inhibitor of CK1δ and CK1ε[5] |
| Potency (IC50) | CK1δ: 44 nM, CK1ε: 260 nM[1][3][4] | CK1δ: ~1 µM, CK1ε: ~1 µM[5] |
| Mechanism of Action | ATP-competitive inhibitor of CK1δ and CK1ε[1] | ATP-competitive inhibitor of CK1δ and CK1ε[5] |
| Key Signaling Pathway Modulation | Wnt/β-catenin signaling inhibition[1][6] | p53-dependent postmitotic effects, mitotic checkpoint activation[7][8][9] |
| Off-Target Effects | Highly selective with few off-target kinases[2] | Known to inhibit microtubule polymerization[10] |
Quantitative Performance Data
The following tables summarize the inhibitory concentrations of this compound and IC261 against their primary targets and other kinases, as well as their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Ki | Reference |
| This compound | CK1δ | 44 nM | 97 nM | [1] |
| CK1ε | 260 nM | 97 nM | [1] | |
| CDK4/cyclin D3 | 368 nM | - | [1] | |
| CDK6/cyclin D3 | 427 nM | - | [1] | |
| CDK6/cyclin D1 | 428 nM | - | [1] | |
| CDK4/cyclin D1 | 576 nM | - | [1] | |
| FLT3 | 3000 nM | - | [1] | |
| IC261 | CK1δ | ~1 µM | - | [5] |
| CK1ε | ~1 µM | - | [5] | |
| CK1α | 16 µM | - |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 / Effect | Reference |
| This compound | A375 (Melanoma) | MTT Assay | 86 nM | [1][2] |
| MDA-MB-231 (Breast Cancer) | Xenograft | Tumor growth reduction (20 mg/kg/day) | [1] | |
| IC261 | Pancreatic Cancer Cell Lines | Proliferation | < 1.25 µM | [11] |
| Colon Cancer Cell Lines | Viability | Dose-dependent decrease | [12] | |
| Fibroblasts (p53-WT) | Cell Cycle | G1 arrest | [7][8] | |
| Fibroblasts (p53-null) | Cell Cycle | 8N DNA content, apoptosis | [7][8] |
Signaling Pathways and Mechanisms of Action
This compound and IC261, while both targeting CK1δ and CK1ε, exert their cellular effects through distinct primary signaling pathways.
This compound is a potent and highly selective inhibitor that has been extensively characterized for its role in suppressing the Wnt/β-catenin signaling pathway.[1][6] This is a critical pathway in many cancers, and by inhibiting CK1δ, this compound prevents the phosphorylation events that lead to the stabilization and nuclear translocation of β-catenin.[6]
IC261 , on the other hand, has been shown to trigger the mitotic checkpoint and induce p53-dependent postmitotic effects.[7][8] At micromolar concentrations, it can lead to mitotic arrest. The cellular outcome of IC261 treatment is highly dependent on the p53 status of the cell; cells with functional p53 tend to arrest in G1, while p53-deficient cells undergo further replication, leading to aneuploidy and apoptosis.[7][8] It is important to note that IC261 also has off-target effects, notably the inhibition of microtubule polymerization, which can contribute to its observed cellular phenotypes.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the evaluation of this compound and IC261.
In Vitro Radiometric Kinase Inhibition Assay
This protocol is a standard method to determine the IC50 of an inhibitor against a specific kinase.
Materials:
-
Recombinant CK1δ or CK1ε
-
Substrate (e.g., α-casein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Test inhibitor (this compound or IC261) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CK1 enzyme.
-
Add varying concentrations of the test inhibitor to the reaction mixture. A DMSO control (no inhibitor) should also be prepared.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.[11][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (this compound or IC261) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with a range of inhibitor concentrations and a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[11]
-
Add solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.
Wnt/β-catenin Reporter (TOPflash) Assay
This assay is used to measure the activity of the canonical Wnt signaling pathway.[14]
Materials:
-
HEK293T or other suitable cell line
-
TOPflash (contains TCF/LEF binding sites driving luciferase) and FOPflash (mutated binding sites, as a negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (to activate the pathway)
-
Test inhibitor (this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After transfection, treat the cells with the Wnt ligand or GSK3β inhibitor in the presence of varying concentrations of this compound.
-
Incubate for the desired period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOPflash/FOPflash luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Determine the effect of this compound on Wnt pathway activation.
Conclusion
Both this compound and IC261 are valuable tools for studying the function of CK1δ and CK1ε. However, their distinct profiles in terms of potency, selectivity, and primary mechanism of action make them suitable for different research applications.
This compound is the preferred choice for studies requiring high potency and selectivity for CK1δ/ε, particularly when investigating the Wnt/β-catenin signaling pathway. Its favorable pharmacokinetic properties also make it suitable for in vivo studies.[2][15]
IC261 , while less potent and with known off-target effects on microtubule dynamics, remains a useful tool for studying the interplay between CK1, the cell cycle, and p53 signaling.[7][8] Researchers using IC261 should be mindful of its dual mechanism and incorporate appropriate controls to dissect the effects of CK1 inhibition versus microtubule disruption.
Ultimately, the choice between this compound and IC261 will depend on the specific biological question being addressed, the experimental system being used, and the need for target selectivity. This guide provides the necessary data and protocols to make an informed decision for your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 7. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. IC261, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mitigating Risk: Proper Disposal Procedures for SR-3029
Safe and compliant disposal of the selective casein kinase 1δ/1ε (CK1δ/ε) inhibitor, SR-3029, is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides essential, step-by-step information for the proper handling and disposal of this compound waste, ensuring the safety of researchers and the integrity of the research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols. Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if necessary.[1]
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the disposal of solid this compound, solutions containing this compound, and contaminated labware.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused solid compound, solutions in organic solvents (such as DMSO), contaminated pipette tips, tubes, flasks, and any other disposable labware.
-
Solid Waste Disposal:
-
Collect all solid this compound waste, including any spilled material, in a clearly labeled, sealed container.
-
The container should be designated for "Hazardous Chemical Waste" and should specifically list "this compound" as a component.
-
-
Liquid Waste Disposal:
-
Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
The waste container label must accurately reflect the contents, including the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Do not mix incompatible waste streams.
-
-
Contaminated Labware Disposal:
-
All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be collected in a designated hazardous waste bag or container.
-
Glassware intended for reuse should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
-
Final Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for handling and experimental planning.
| Property | Value | Source |
| IC₅₀ (CK1δ) | 44 nM | [2][3][4][5] |
| IC₅₀ (CK1ε) | 260 nM | [2][3][4][5] |
| Molecular Weight | 480.45 g/mol | [2] |
| Solubility in DMSO | ≥20 mM |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the logical steps and decision-making processes involved.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Caption: Decision Tree for this compound Waste Stream Management.
References
Essential Safety and Operational Guide for Handling SR-3029
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety and logistical information for the handling of SR-3029, a potent and selective casein kinase 1δ/1ε (CK1δ/ε) inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before use. Dispose of contaminated gloves after use in accordance with institutional and local regulations. |
| Body Protection | Laboratory coat | A standard laboratory coat is required to prevent skin contact. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation | If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer. |
| General Hygiene | --- | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |
Operational Plan: Handling and Storage
A clear operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
-
In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Get medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Storage
-
Conditions: Store in a tightly closed container.
-
Temperature: Recommended storage at -20°C.
Disposal Plan
Contaminated materials and waste containing this compound must be handled as hazardous waste.
-
Disposal Method: Dispose of in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Protocols
This compound is a potent inhibitor of casein kinase 1δ (CK1δ) and CK1ε with IC50 values of 44 nM and 260 nM, respectively.[1][2] It has been shown to inhibit the proliferation of melanoma and breast cancer cell lines in vitro and reduce tumor growth in mouse xenograft models.[1]
In Vitro Kinase Assay
A common experiment to determine the inhibitory activity of this compound is a kinase assay.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a 384-well plate in a final volume of 10 µL.
-
Reagents: The reaction mixture contains 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100, and 1% DMSO.
-
Incubation: The reaction is initiated by the addition of ATP and the substrate. The plate is incubated at room temperature.
-
Termination: After a set time (e.g., 10 minutes), the reaction is stopped by the addition of a detection reagent.
-
Detection: The fluorescent signal, indicating kinase activity, is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated by testing this compound at various concentrations (e.g., 3-fold dilutions starting from 10 µM) to calculate the IC50 value.
Cell Proliferation Assay
To assess the effect of this compound on cancer cell growth, a cell proliferation assay such as the MTT assay is used.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A375 human melanoma cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the EC50 value is determined.
Visualizations
The following diagrams illustrate key workflows and pathways related to the handling and mechanism of this compound.
Caption: A flowchart outlining the necessary steps for the safe handling of this compound.
Caption: The inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
